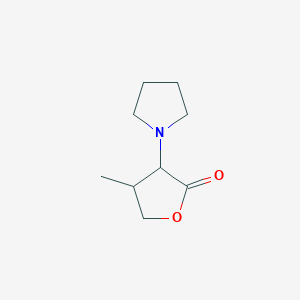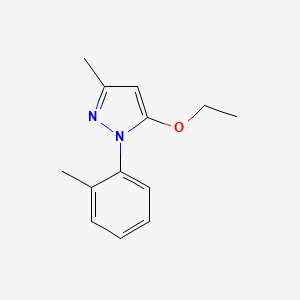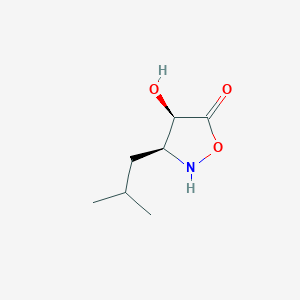
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is a chiral compound with significant interest in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides moderate yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective catalysis processes. These processes are designed to maximize yield and purity while maintaining the desired stereochemistry. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme interactions and biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, and it is believed to affect various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-Hydroxy-3-isobutylisoxazolidin-5-one: This stereoisomer has different biological activity due to its distinct spatial arrangement.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and activity.
Uniqueness
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with biological targets makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(3S,4R)-4-hydroxy-3-(2-methylpropyl)-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5-6(9)7(10)11-8-5/h4-6,8-9H,3H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
HYTCCMHDMLCZKU-NTSWFWBYSA-N |
SMILES isomérique |
CC(C)C[C@H]1[C@H](C(=O)ON1)O |
SMILES canonique |
CC(C)CC1C(C(=O)ON1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


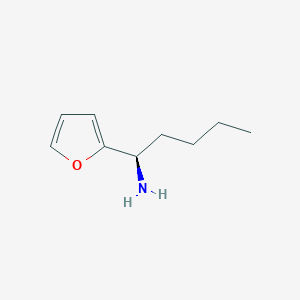
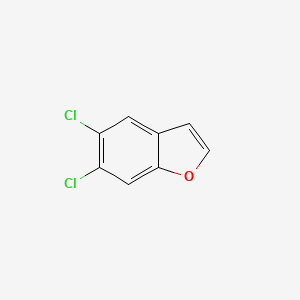
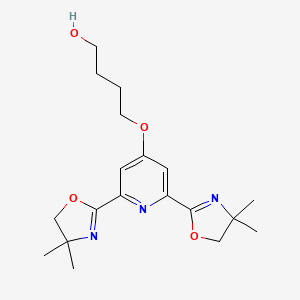
![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
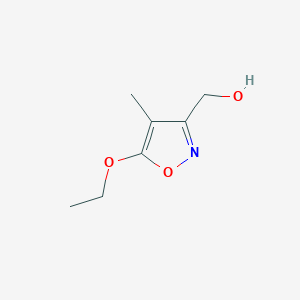
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)
![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)

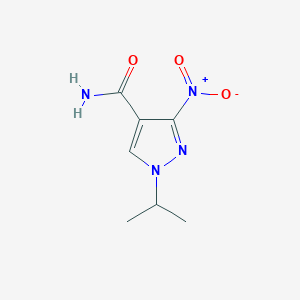
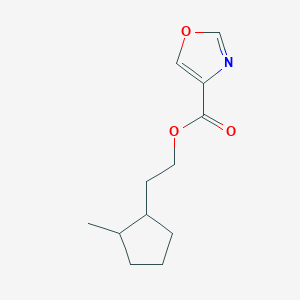
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
